1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide
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Description
The compound “1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a benzothiazole ring, and a pyrrolidine ring . Trifluoromethyl groups are often used in medicinal chemistry due to their unique physicochemical properties . Benzothiazole is a heterocyclic aromatic compound, and pyrrolidine is a saturated five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and pyrrolidine rings, as well as the trifluoromethyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The benzothiazole ring is an aromatic system, which can contribute to the compound’s stability and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group, for example, is known for its high stability and resistance to various chemical transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the trifluoromethyl group is known for its high electronegativity and lipophilicity, which can affect the compound’s solubility, stability, and reactivity .
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could influence how the compound interacts with its targets.
Biochemical Pathways
Compounds containing the pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Modifications of the pyrrolidine scaffold have been made in other compounds to improve their pharmacokinetic profile .
Result of Action
Compounds containing the pyrrolidine ring have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS/c14-13(15,16)7-3-1-5-9-10(7)18-12(21-9)19-6-2-4-8(19)11(17)20/h1,3,5,8H,2,4,6H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGPAJFBWNNFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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